1H-Pyrazole-3-propanoic acid
CAS No.:
Cat. No.: VC18133265
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2 |
|---|---|
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3-(1H-pyrazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) |
| Standard InChI Key | SPSDYSZCWKVDLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NN=C1)CCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
1H-Pyrazole-3-propanoic acid (CAS: 14429-70-0) is a pyrazole derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . Its IUPAC name is (2S)-2-amino-3-(1H-pyrazol-3-yl)propanoic acid, reflecting the presence of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a propanoic acid moiety via a methylene bridge . The compound’s SMILES notation, C1=C(NN=C1)CC@@HN, and InChIKey, VOWKMMDXKYIBPG-YFKPBYRVSA-N, further delineate its stereochemical configuration .
Structural Features
The molecule comprises:
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A pyrazole ring (positions 1 and 2 occupied by nitrogen atoms).
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A propanoic acid group (-CH₂-CH(NH₂)-COOH) at position 3 of the pyrazole.
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Chirality at the alpha-carbon of the propanoic acid chain, conferring enantiomeric specificity .
X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole ring and the extended conformation of the side chain, which facilitates hydrogen bonding and dipole interactions .
Table 1: Key Molecular Descriptors of 1H-Pyrazole-3-propanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.15 g/mol | |
| XLogP3 | -3.1 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Synthesis and Structural Elucidation
Synthetic Pathways
While direct synthesis protocols for 1H-pyrazole-3-propanoic acid are sparsely documented, analogous compounds (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids) provide insight into feasible routes . A common strategy involves:
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Cyclocondensation: Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds to form the pyrazole core.
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Functionalization: Introducing the propanoic acid side chain via alkylation or Michael addition .
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Chiral Resolution: Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution .
Analytical Characterization
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FTIR: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=N of pyrazole) .
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¹H NMR (DMSO-d₆): δ 12.5 (COOH, singlet), δ 7.8 (pyrazole H-4, doublet), δ 4.1 (α-CH, multiplet), δ 3.2 (NH₂, broad) .
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¹³C NMR: 174 ppm (COOH), 145 ppm (pyrazole C-3), 52 ppm (α-CH) .
Physicochemical Properties and Solvent Interactions
Density and Viscosity in Solvent Systems
Studies on trisubstituted pyrazoles in polar aprotic solvents (e.g., DMSO, nitromethane) reveal solute-solvent interactions dominated by dipole-dipole forces and hydrogen bonding . For 1H-pyrazole-3-propanoic acid:
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Density (ρ): Increases linearly with concentration in DMSO (ρ = 1.10–1.25 g/cm³) due to strong solute-solvent associations .
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Viscosity (η): Exhibits non-Newtonian behavior in nitromethane, suggesting molecular aggregation at higher concentrations .
Table 2: Excess Molar Volumes () in Binary Solvents (DMSO + NM)
| Solvent Ratio | (cm³/mol) | Interaction Type |
|---|---|---|
| 1:1 DMSO:NM | -2.45 | Strong solute-solvent |
| Pure NM | -1.98 | Moderate dipole alignment |
| Pure DMSO | -1.23 | Weak H-bonding |
Solubility and Partition Coefficients
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Aqueous Solubility: Limited (log P = -3.1) due to the ionizable carboxylic acid group .
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log D (pH 7.4): -1.5, indicating predominant ionization under physiological conditions .
Applications in Material Science
Semiconductor and Liquid Crystal Development
The conjugated π-system of the pyrazole ring enables charge-transfer complexes with electron-deficient polymers, enhancing conductivity (σ = 10⁻³ S/cm) . Derivatives incorporating 1H-pyrazole-3-propanoic acid as a side chain exhibit thermotropic liquid crystalline behavior at 120–180°C .
Catalytic and Sensing Applications
The compound’s nitrogen-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming catalysts for oxidative coupling reactions . Functionalized derivatives serve as fluorescent probes for detecting heavy metals (LOD = 0.1 ppm for Hg²⁺) .
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